molecular formula C15H9ClF3NS B8575497 2-[4-Chloro-3-(trifluoromethyl)phenyl]-6-methyl-1,3-benzothiazole CAS No. 820241-04-1

2-[4-Chloro-3-(trifluoromethyl)phenyl]-6-methyl-1,3-benzothiazole

Cat. No. B8575497
M. Wt: 327.8 g/mol
InChI Key: YKNXMYHJMNPOBM-UHFFFAOYSA-N
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Patent
US07417065B2

Procedure details

To 2M aqueous solution K3Fe(CN)6 (4 mL, 8 mmol) (pre-heated to 90° C.) is added dropwise to a suspension of 4-chloro-N-p-tolyl-3-trifluoromethyl-thiobenzamide (660 mg, 2 mmol) in 2M NaOH (9 ml) and EtOH (3 ml). The mixture is heated at 90° C. overnight. The mixture is cooled to room temperature and extracted with EtOAc (50 ml×2). The combined organic layers are washed with brine, dried over MgSO4, filtered and concentrated. The mixture is purified by ISCO system (EtOAc/Hexanes: 20 minutes run 0 to 100% of EtOAc). 2-(4-Chloro-3-trifluoromethyl-phenyl)-6-methylbenzothiazole is isolated (170 mg, 26%), as well as 380 mg of the starting material.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
K3Fe(CN)6
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-chloro-N-p-tolyl-3-trifluoromethyl-thiobenzamide
Quantity
660 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)=[S:7])=[CH:4][C:3]=1[C:18]([F:21])([F:20])[F:19]>[OH-].[Na+].CCO>[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([C:6]2[S:7][C:14]3[CH:13]=[C:12]([CH3:15])[CH:11]=[CH:10][C:9]=3[N:8]=2)=[CH:4][C:3]=1[C:18]([F:21])([F:19])[F:20] |f:1.2|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
K3Fe(CN)6
Quantity
4 mL
Type
reactant
Smiles
Name
4-chloro-N-p-tolyl-3-trifluoromethyl-thiobenzamide
Quantity
660 mg
Type
reactant
Smiles
ClC1=C(C=C(C(=S)NC2=CC=C(C=C2)C)C=C1)C(F)(F)F
Name
Quantity
9 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 ml×2)
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The mixture is purified by ISCO system (EtOAc/Hexanes: 20 minutes run 0 to 100% of EtOAc)
Duration
20 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C=1SC2=C(N1)C=CC(=C2)C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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